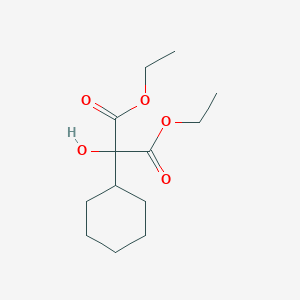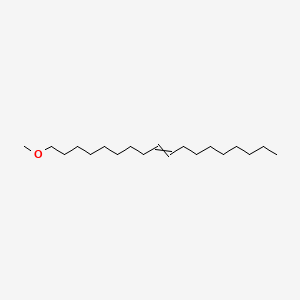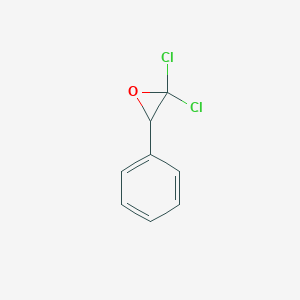![molecular formula C35H28BrP B14638857 Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide CAS No. 52988-06-4](/img/structure/B14638857.png)
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide is a phosphonium salt with a complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 8-bromomethyl-2-phenylnaphthalene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
科学的研究の応用
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also interact with biological macromolecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the naphthyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Tetraphenylphosphonium bromide: Contains an additional phenyl group compared to triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide.
Uniqueness
Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
52988-06-4 |
|---|---|
分子式 |
C35H28BrP |
分子量 |
559.5 g/mol |
IUPAC名 |
triphenyl-[(8-phenylnaphthalen-2-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C35H28P.BrH/c1-5-14-29(15-6-1)34-23-13-16-30-25-24-28(26-35(30)34)27-36(31-17-7-2-8-18-31,32-19-9-3-10-20-32)33-21-11-4-12-22-33;/h1-26H,27H2;1H/q+1;/p-1 |
InChIキー |
ZAQRQYBTKFJBNN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


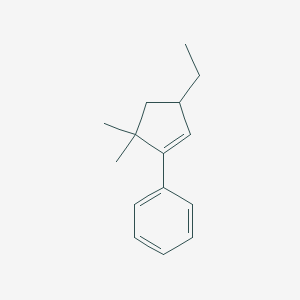
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
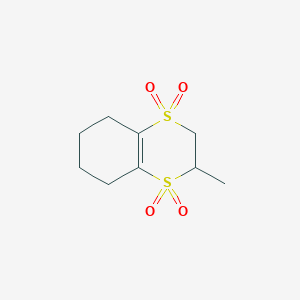
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
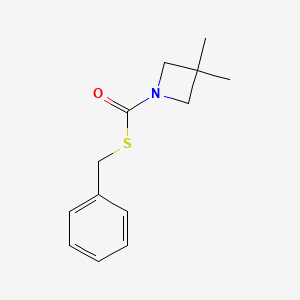
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
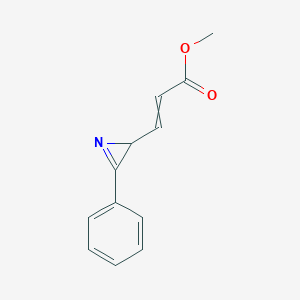
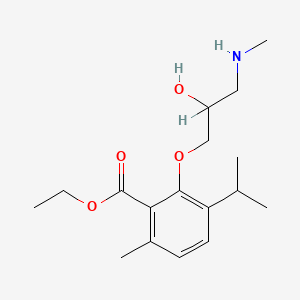
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
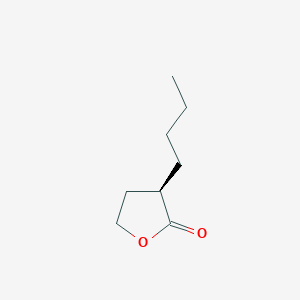
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
